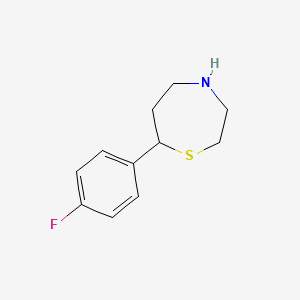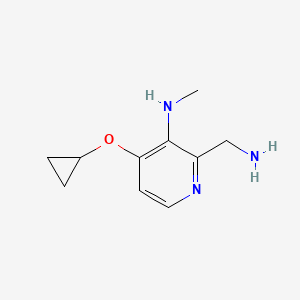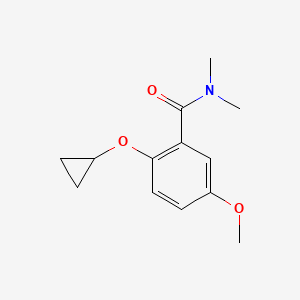
2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and cyclopropylmethanol.
Esterification: The first step involves the esterification of 2-methoxybenzoic acid with cyclopropylmethanol to form 2-methoxybenzoic acid cyclopropyl ester.
Amidation: The ester is then subjected to amidation with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethoxy)-2-methoxy-N,N-dimethylbenzamide
- 2-(Cyclopropylmethoxy)-5-methoxy-N,N-dimethylbenzamide
Uniqueness
2-Cyclopropoxy-5-methoxy-N,N-dimethylbenzamide is unique due to its specific structural features, such as the cyclopropoxy group and the methoxy group positioned on the benzamide ring
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)11-8-10(16-3)6-7-12(11)17-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
CSNPHRVMTPKCLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline](/img/structure/B14813438.png)
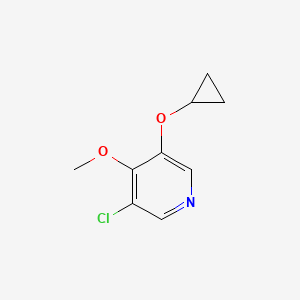
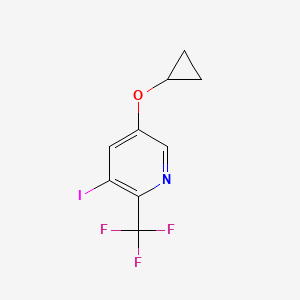
![3,3'-dimethyl-N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B14813448.png)
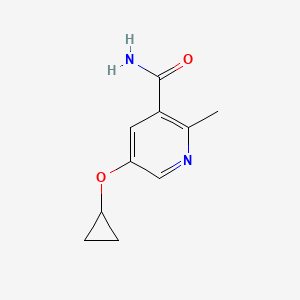
![2-methyl-4-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline](/img/structure/B14813464.png)
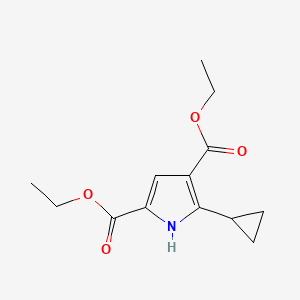

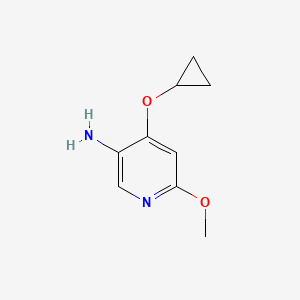
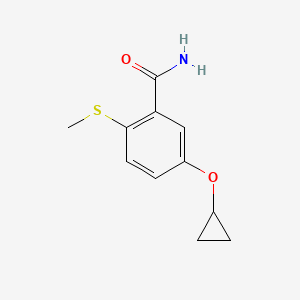
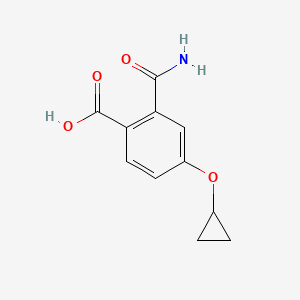
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14813507.png)
